Product packaging for H-Orn(Z)-obzl hcl(Cat. No.:CAS No. 63594-37-6)

H-Orn(Z)-obzl hcl

Cat. No.: B555261
CAS No.: 63594-37-6
M. Wt: 258.27 g/mol
InChI Key: YRMVHTZHFWHHIU-LBPRGKRZSA-N
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Description

Significance as a Monomer Building Block in Peptide and Peptidomimetic Research

H-Orn(Z)-OBzl·HCl serves as a versatile monomeric building block for the incorporation of ornithine residues into peptide chains. Ornithine is of particular interest in medicinal chemistry as it can act as a precursor to arginine and is a key component in various bioactive peptides. The side chain of ornithine provides a valuable site for further chemical modification.

The use of this compound is particularly significant in the development of peptide-based therapeutics, where it can be utilized to enhance bioactivity and stability. chemimpex.com Its unique structure allows for the incorporation of ornithine into peptides, which can be crucial for applications in drug design and development. chemimpex.com Researchers value Nδ-Z-L-ornithine benzyl (B1604629) ester hydrochloride for its ability to facilitate the synthesis of complex peptides with improved pharmacological properties. chemimpex.com

In the realm of peptidomimetics—molecules that mimic the structure and function of peptides—H-Orn(Z)-OBzl·HCl provides a scaffold for creating novel structures with enhanced properties such as improved metabolic stability and oral bioavailability. The ornithine side chain can be modified to introduce non-natural functionalities, leading to the development of new therapeutic agents.

Overview of its Strategic Role in Enabling Complex Molecular Architectures

The strategic placement of the Z and benzyl protecting groups on H-Orn(Z)-OBzl·HCl allows for the synthesis of intricate molecular architectures that would be difficult to achieve otherwise. The differential protection of the two amino groups and the carboxylic acid is key to its utility.

One of the primary strategic applications of this building block is in the synthesis of branched and cyclic peptides. Branched peptides, which have peptide chains attached to the side chains of amino acids within the main backbone, are of interest for developing vaccines and drug delivery systems. H-Orn(Z)-OBzl·HCl is an ideal component for creating such structures. After incorporation into a peptide chain via its free α-amino group, the Z group on the side chain can be selectively removed to expose the δ-amino group for the attachment of another peptide chain.

Similarly, in the synthesis of cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity, this compound can be used to form a lactam bridge between the side chain of the ornithine residue and another part of the peptide. The ability to selectively deprotect the side chain is crucial for achieving intramolecular cyclization. The benzyl ester at the C-terminus can also be selectively cleaved to facilitate head-to-tail cyclization. This controlled synthesis is essential for creating peptides with constrained conformations, a common strategy in drug design to improve biological activity.

The compatibility of H-Orn(Z)-OBzl·HCl with various coupling reagents makes it a versatile choice for chemists aiming to streamline their synthesis processes for these complex molecules. chemimpex.com

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
H-Orn(Z)-OBzl·HClNδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride
Z groupBenzyloxycarbonyl group
BzlBenzyl group
SPPSSolid-Phase Peptide Synthesis
L-ornithine(S)-2,5-diaminopentanoic acid
Arginine(S)-2-amino-5-guanidinopentanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3 B555261 H-Orn(Z)-obzl hcl CAS No. 63594-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTAHZAMYKJUFV-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Orn Z Obzl·hcl

Established Reaction Pathways for Derivatization of L-Ornithine

The classical synthesis of H-Orn(Z)-OBzl·HCl from L-ornithine relies on a sequence of well-established chemical transformations. The primary challenge lies in differentiating the two amino groups (α and δ) and the carboxylic acid group to install the appropriate protecting groups at the desired positions.

The regioselective protection of the δ-amino group of L-ornithine is the crucial first step. Direct acylation of L-ornithine would result in a mixture of products. Therefore, a common and effective strategy involves the temporary protection of the α-amino and carboxyl groups using a copper(II) salt.

The process begins with the formation of a copper(II)-ornithine chelate complex. L-ornithine hydrochloride is treated with a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate or copper(II) acetate (B1210297) monohydrate, in an aqueous solution under basic conditions (e.g., sodium hydroxide (B78521) or sodium carbonate). This reaction forms a deeply colored, insoluble bis(L-ornithinato)copper(II) complex. In this chelate, the α-amino and α-carboxyl groups of two ornithine molecules coordinate to the central copper ion, leaving the δ-amino groups sterically available for reaction.

With the α-positions blocked, the δ-amino groups can be selectively acylated. The copper complex is suspended in a suitable solvent system, and benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) is added, often in the presence of a base like magnesium oxide or sodium bicarbonate to neutralize the HCl generated during the reaction. The reaction proceeds to yield the Nδ-benzyloxycarbonyl derivative within the copper complex.

Finally, the copper ion is removed to release the protected amino acid, Nδ-Z-L-ornithine (H-Orn(Z)-OH). This is typically achieved by treating the reaction mixture with an acid, such as hydrochloric or sulfuric acid, or by using a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA). The resulting H-Orn(Z)-OH can then be isolated and purified.

StepReagents & ConditionsPurposeTypical Yield
1. Chelation L-Ornithine·HCl, Copper(II) Salt (e.g., CuSO₄·5H₂O), Base (e.g., NaOH), WaterForms a copper(II) complex to protect the α-amino and carboxyl groups.Quantitative
2. Acylation Copper-Ornithine Complex, Benzyl Chloroformate (Z-Cl), Base (e.g., MgO), Aqueous/Organic SolventSelectively introduces the Benzyloxycarbonyl (Z) group onto the free δ-amino group.70-85%
3. De-chelation Acid (e.g., HCl) or Chelating Agent (e.g., EDTA)Removes the copper ion to yield the free Nδ-Z-L-ornithine.>90%

Once Nδ-Z-L-ornithine is obtained, the next step is the protection of the carboxylic acid moiety as a benzyl ester. The most common method for this transformation is the Fischer-Speier esterification.

This reaction involves heating the Nδ-Z-L-ornithine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (TsOH). To drive the reaction equilibrium toward the ester product, the water formed during the reaction must be continuously removed. This is accomplished by performing the reaction in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311), and using a Dean-Stark apparatus to trap the water. nih.gov The reaction mixture is refluxed until no more water is collected, indicating the completion of the esterification. Upon cooling and workup, which usually involves neutralizing the acid catalyst and removing the excess benzyl alcohol and solvent, the product Nδ-Benzyloxycarbonyl-L-ornithine benzyl ester (H-Orn(Z)-OBzl) is obtained as a free base.

ParameterDetails
Substrate Nδ-Z-L-ornithine (H-Orn(Z)-OH)
Reagents Benzyl alcohol (serves as reagent and sometimes co-solvent)
Catalyst p-Toluenesulfonic acid (TsOH)
Solvent Toluene or Cyclohexane (for azeotropic water removal)
Conditions Reflux with a Dean-Stark apparatus
Product H-Orn(Z)-OBzl

The final step in the sequence is the conversion of the oily or solid free base, H-Orn(Z)-OBzl, into its stable, crystalline hydrochloride salt. This transformation improves the compound's handling characteristics, stability, and solubility in certain solvents used in subsequent peptide synthesis steps. chemimpex.com

The purified H-Orn(Z)-OBzl is dissolved in a dry, non-polar organic solvent such as diethyl ether, ethyl acetate, or a mixture thereof. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) or gaseous hydrogen chloride is then carefully added to the solution with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The resulting white crystalline solid is collected by filtration, washed with fresh solvent to remove any residual impurities, and dried under vacuum to yield the final product, H-Orn(Z)-OBzl·HCl.

Advanced Synthetic Strategies and Optimization

Maintaining the L-configuration of the chiral center at the α-carbon is paramount throughout the synthesis. Racemization, the formation of the D-enantiomer, can occur under harsh conditions, particularly those involving strong bases or high temperatures in certain solvents. highfine.com

The primary risk of racemization for an amino acid derivative is through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which requires activation of the carboxyl group and an acyl group on the α-amino nitrogen. bachem.com In the synthetic sequence for H-Orn(Z)-OBzl·HCl, the α-amino group remains unprotected (as a free base or a salt). This significantly mitigates the risk of racemization via the oxazolone (B7731731) mechanism during the esterification step.

However, care must still be taken. The choice of solvent for Fischer esterification can influence stereochemical outcomes. Studies have shown that using non-polar, aprotic solvents like cyclohexane for the azeotropic removal of water is superior for preventing racemization compared to more polar solvents like toluene. nih.gov The use of milder reaction conditions, such as lower temperatures where feasible and avoiding excessively strong bases, further ensures the retention of the desired stereochemistry. mdpi.com Chiral HPLC analysis is often employed to confirm the enantiomeric purity of the final product. nih.gov

Reagent Selection: In the esterification step, alternative benzylating agents can be employed under neutral conditions, such as using 2-benzyloxy-1-methylpyridinium triflate, which can be advantageous for sensitive substrates. nih.gov

Catalyst Optimization: The loading of the acid catalyst (TsOH) in the Fischer esterification must be carefully controlled. Sufficient catalyst is needed for a reasonable reaction rate, but excess acid can lead to side reactions or complicate the purification process.

Purification Strategies: Relying on crystallization for purification is often more efficient and scalable than chromatographic methods. Optimizing the conditions for the final precipitation of the hydrochloride salt is key to obtaining a high-purity product with minimal loss in the mother liquor.

By systematically addressing these parameters, the synthesis can be made more efficient, cost-effective, and scalable for applications in both academic research and industrial peptide production.

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
H-Orn(Z)-OBzl·HClNδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride
L-Ornithine·HClL-Ornithine hydrochloride
Z-Cl / Cbz-ClBenzyl chloroformate
H-Orn(Z)-OHNδ-Benzyloxycarbonyl-L-ornithine
TsOHp-Toluenesulfonic acid
H-Orn(Z)-OBzlNδ-Benzyloxycarbonyl-L-ornithine benzyl ester
EDTAEthylenediaminetetraacetic acid

Scale-Up Considerations for Research and Industrial Applications

Transitioning the synthesis of H-Orn(Z)-OBzl·HCl from a laboratory setting to research or industrial-scale production introduces several critical considerations aimed at optimizing efficiency, cost-effectiveness, and safety. While solid-phase peptide synthesis (SPPS) is common in research, solution-phase synthesis is often more adaptable for the large-scale production of individual protected amino acids. wikipedia.org

Key factors in scaling up this synthesis include:

Purification Methods: On a large scale, chromatographic purification, such as preparative HPLC, becomes a significant bottleneck due to high solvent consumption and cost. bachem.comajpamc.com Therefore, developing a process where the final product and intermediates can be purified by crystallization is highly desirable. This involves careful selection of solvent systems to ensure high recovery and purity.

Reagent and Solvent Economy: The use of excess reagents and expensive solvents, common in lab-scale synthesis, is unsustainable for industrial production. nih.gov Process optimization aims to use stoichiometric amounts of reagents where possible and to select cheaper, greener, and recyclable solvents. acs.org

Process Control and Safety: Large-scale reactions require precise control over parameters like temperature and reaction time to prevent side reactions and ensure consistent product quality. The thermal stability of intermediates and the management of any exothermic reactions are crucial safety considerations.

Waste Management: Industrial synthesis must account for the environmental impact of waste streams. Developing processes that minimize waste or allow for the recycling of by-products and solvents is a critical aspect of green chemistry applied to large-scale production. nih.gov

Recent advancements, such as the Group-Assisted Purification (GAP) chemistry, offer innovative approaches that avoid traditional purification methods like chromatography and recrystallization, potentially simplifying the scale-up of protected amino acid synthesis. nih.gov

Alternative Protecting Group Schemes for Ornithine Derivatives

In Boc-based synthesis , the Z group is a popular choice for the ornithine side chain, as seen in H-Orn(Z)-OBzl·HCl. An alternative is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which offers different cleavage characteristics. peptide.com

In Fmoc-based synthesis , a wider array of orthogonal protecting groups is available for the ornithine side chain. These must be stable to the basic conditions (typically piperidine) used for α-Fmoc group removal. iris-biotech.de Common alternatives include:

Boc (tert-butyloxycarbonyl): This is the most common protecting group, removed with moderate to strong acids like trifluoroacetic acid (TFA). peptide.com

Aloc (Allyloxycarbonyl): This group is stable to both acids and bases but can be selectively removed using a palladium(0) catalyst, offering an additional level of orthogonality. ub.edu

Mtt (4-Methyltrityl): The Mtt group can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), allowing for its cleavage while other acid-labile groups like Boc remain intact. sigmaaldrich.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are stable to both acids and the bases used for Fmoc removal but are selectively cleaved with hydrazine. peptide.comsigmaaldrich.com This allows for side-chain modification or cyclization while the peptide is still on the solid support. sigmaaldrich.com

The following table summarizes these alternative protecting groups and their typical cleavage conditions.

Protecting GroupAbbreviationTypical Cleavage Reagent(s)Stability
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA)Base-stable
AllyloxycarbonylAlocPd(0) catalyst (e.g., Pd(PPh₃)₄)Acid and base-stable
4-MethyltritylMttDilute TFA (e.g., 1% in DCM), HFIPBase-stable
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFAcid and base-stable
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFAcid and base-stable
2-Chlorobenzyloxycarbonyl2-Cl-ZStrong acids (e.g., HF)Base-stable

Role of H Orn Z Obzl·hcl As a Key Building Block in Peptide Synthesis

Methodologies for Mitigating Side Reactions in Peptide Elongation

Suppression of Unwanted Branching Reactions Involving Side Chains

Ornithine possesses a primary amine group on its side chain (δ-amino group), which is highly nucleophilic and prone to unwanted reactions during peptide synthesis. If left unprotected, this δ-amino group can compete with the α-amino group for activated amino acids, leading to the formation of branched peptides or oligomers. This significantly reduces the yield and purity of the desired linear peptide.

The benzyloxycarbonyl (Z) group in H-Orn(Z)-OBzl·HCl effectively masks the reactive δ-amino group of ornithine peptide.compolypeptide.com. This protection prevents the side chain amine from participating in acylation or other electrophilic reactions during peptide coupling. The Z group is stable under a wide range of coupling conditions commonly employed in both solution and solid-phase peptide synthesis researchgate.netpeptide.com. Its stability ensures that only the free α-amino group of H-Orn(Z)-OBzl·HCl is available for peptide bond formation, thereby directing the synthesis towards the desired linear product. The benzyl (B1604629) ester (OBzl) protects the C-terminus, further preventing undesired reactions at that site.

The use of side-chain protection for ornithine is considered essential, as the δ- and ε-amino functions of ornithine and lysine, respectively, must always be protected to prevent side reactions polypeptide.com. The Z group offers robust protection that can be selectively removed later, typically by catalytic hydrogenolysis, without affecting other common peptide protecting groups researchgate.netpeptide.com. This orthogonality is crucial for complex peptide synthesis strategies.

Applications in the Synthesis of Biologically Active Peptides and Peptidomimetics

Synthesis of Linear Peptides Incorporating H-Orn(Z)-OBzl·HCl

The synthesis of linear peptides utilizing H-Orn(Z)-OBzl·HCl follows standard peptide coupling protocols. After appropriate N-alpha protection (e.g., Fmoc or Boc), the protected ornithine derivative is coupled to the growing peptide chain using activating agents such as carbodiimides (e.g., DCC, DIC) or uronium/phosphonium salts (e.g., HATU, HBTU) in the presence of a base orgsyn.orgdokumen.pub. The Z and OBzl protecting groups remain intact during these coupling steps. Following the assembly of the linear peptide, these protecting groups can be selectively removed to allow for further modifications, such as N-terminal or C-terminal functionalization, or to prepare the peptide for cyclization spbu.rupeptide.com. The use of H-Orn(Z)-OBzl·HCl ensures the introduction of an ornithine residue with a protected side chain, preventing branching during synthesis thieme-connect.de.

Construction of Cyclic Peptides and Peptidomimetics

The protected ornithine derivative is particularly useful in the construction of cyclic peptides and peptidomimetics, where its side chain amine can participate in lactam bridge formation or other cyclization strategies.

Strategies for Intrachain Cyclization (e.g., Lactam Bridges)

Cyclic peptides often exhibit enhanced stability, improved receptor binding affinity, and better pharmacokinetic properties compared to their linear counterparts eurogentec.comgoogle.comrsc.orgacs.org. H-Orn(Z)-OBzl·HCl can be employed to form lactam bridges, which are cyclic amide bonds. After deprotection of the epsilon-amino group (Z), it can react with a free carboxyl group elsewhere in the peptide chain, forming a stable cyclic structure eurogentec.comgoogle.comabyntek.com. This type of cyclization is commonly achieved on solid support or in solution using peptide coupling reagents eurogentec.comabyntek.com. The specific placement of ornithine within a peptide sequence can dictate the type of cyclization possible, such as head-to-side-chain or side-chain-to-side-chain linkages eurogentec.com.

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization involves combining peptide sequences with other molecular entities to create hybrid molecules with synergistic or enhanced biological activities nih.govmdpi.com. Ornithine derivatives can serve as key components in such designs. For instance, the basic side chain of ornithine can be functionalized or linked to non-peptide moieties, such as heterocycles or small molecules, to create peptidomimetics with improved drug-like properties, increased stability, or altered target specificity nih.govmdpi.comupc.edu. These hybrid structures can lead to novel therapeutic agents with a broader spectrum of activity or improved efficacy.

Research on Biological Activities of Derived Compounds

Peptides and peptidomimetics incorporating ornithine residues have demonstrated a range of biological activities, with a significant focus on their antimicrobial and antifungal properties.

Investigations into Antimicrobial and Antifungal Activities

Ornithine-containing peptides, including those synthesized using protected derivatives like H-Orn(Z)-OBzl·HCl, have been explored for their potential as antimicrobial and antifungal agents nih.govresearchgate.netacs.orggoogle.comgoogle.com. The cationic nature of ornithine's side chain at physiological pH can facilitate interaction with the negatively charged cell membranes of bacteria and fungi, leading to membrane disruption and cell death nih.govresearchgate.net. Studies have investigated structure-activity relationships (SAR) to optimize these activities, often involving modifications to the peptide sequence, stereochemistry, or the introduction of cyclization to enhance potency and selectivity nih.govacs.orgacs.org. For example, research on antimicrobial peptides (AMPs) has shown that altering the position or number of ornithine residues, or incorporating D-amino acids alongside ornithine, can significantly impact their efficacy and resistance to proteolysis nih.gov.

Data Table: Examples of Ornithine-Containing Peptides and Their Biological Activities

While specific data directly linking H-Orn(Z)-OBzl·HCl to particular published peptide sequences and their detailed bioactivity profiles in the provided search results is limited, general trends and examples of ornithine-containing peptides with antimicrobial or antifungal activities can be inferred from the literature. The following table illustrates the types of activities observed for peptides incorporating ornithine or its derivatives, which would be the target compounds synthesized using building blocks like H-Orn(Z)-OBzl·HCl.

Peptide/Peptidomimetic ClassKey Structural Features (Ornithine Role)Reported Biological ActivityReference Type (from search)
Antimicrobial Peptides (AMPs)Cationic side chain, membrane interactionBroad-spectrum antibacterial, antifungal nih.govresearchgate.netacs.orggoogle.comgoogle.com
Cyclic AMPsLactam bridge, enhanced stabilityPotent antimicrobial, antifungal eurogentec.comacs.orggoogle.comgoogle.com
PeptidomimeticsMimic peptide structure, improved PKAntimicrobial, antifungal nih.govmdpi.comupc.edugoogle.comgoogle.com
Ornithine-rich peptidesMultiple cationic chargesAntibacterial, anti-biofilm nih.govresearchgate.net
β-Hairpin PeptidesStabilized secondary structureAntimicrobial, anticancer acs.orggoogle.comgoogle.com

Compound List:

H-Orn(Z)-OBzl·HCl (N-epsilon-Benzyloxycarbonyl-L-ornithine benzyl (B1604629) ester hydrochloride)

Advanced Research Directions and Future Perspectives

Integration into Combinatorial Synthesis and Library Generation for Drug Discovery

The ability to rapidly synthesize and screen large libraries of diverse compounds is fundamental to modern drug discovery. Protected ornithine derivatives, including H-Orn(Z)-obzl hcl, are integral to this process, allowing for the systematic variation of peptide sequences and structures.

Peptide Libraries: Combinatorial peptide libraries are generated by synthesizing a large number of peptides with varying sequences. Protected ornithine derivatives can be incorporated at specific positions to introduce structural diversity, explore structure-activity relationships (SAR), and identify lead compounds. The ε-amino group of ornithine, when deprotected, can serve as a point for further derivatization, such as acylation or conjugation, creating more complex molecular scaffolds.

Peptidomimetics and Scaffold Diversity: Beyond linear peptides, ornithine's structure lends itself to the creation of peptidomimetics and cyclic peptides. The ε-amino group can participate in cyclization reactions, either intramolecularly or intermolecularly, leading to constrained structures with potentially enhanced biological activity and stability. The use of orthogonally protected ornithine derivatives facilitates the selective formation of these complex architectures within a library setting.

High-Throughput Screening (HTS): The synthesis of libraries for HTS requires efficient methods. Protected ornithine building blocks are compatible with automated solid-phase peptide synthesis (SPPS) platforms, enabling the rapid generation of thousands of unique peptide sequences. The resulting libraries can then be screened against various biological targets to identify molecules with desired therapeutic properties.

Development of High-Throughput Synthesis Methodologies for Ornithine-Containing Peptides

The efficiency and scalability of peptide synthesis are critical for both research and therapeutic applications. Advancements in synthesis methodologies aim to accelerate the production of ornithine-containing peptides.

Automated Solid-Phase Peptide Synthesis (SPPS): SPPS, particularly using Fmoc chemistry, is the cornerstone of high-throughput peptide synthesis. Protected ornithine derivatives like this compound are compatible with automated synthesizers. Ongoing research focuses on optimizing coupling and deprotection cycles for ornithine residues to maximize yields and minimize side reactions, such as racemization or side-chain deprotection.

Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can significantly reduce reaction times for both coupling and deprotection steps in SPPS. Applying MAPS to peptides containing ornithine can lead to faster synthesis cycles, improved coupling efficiencies, and reduced epimerization, especially for challenging sequences.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability. Developing flow chemistry protocols for the synthesis of ornithine-containing peptides could enable on-demand production and more precise control over reaction parameters, potentially leading to higher purity and yield.

Emerging Applications in Chemical Biology and Proteomics Research

Ornithine derivatives are finding increasing utility as tools in chemical biology and proteomics, allowing researchers to probe biological systems with greater precision.

Bioconjugation and Labeling: Orthogonally protected ornithine derivatives are invaluable for site-specific labeling of peptides and proteins. For instance, after selective deprotection of the ε-amino group, a fluorescent dye, biotin (B1667282) tag, or other probe can be attached to the ornithine side chain. This allows for the tracking of peptides in biological systems, visualization of protein-ligand interactions, or affinity purification.

Activity-Based Probes (ABPs): Ornithine-based scaffolds can be modified to create ABPs that covalently label specific enzymes or proteins involved in ornithine metabolism or pathways where ornithine plays a role. These probes are essential for identifying enzyme targets and studying their activity in complex biological environments.

Proteomics and Post-Translational Modifications: While not a direct post-translational modification of ornithine itself, the amino group of ornithine can be a site for various modifications in synthetic peptides that mimic or study natural modifications. Research into incorporating modified ornithine residues can help elucidate the functional roles of such modifications in protein regulation and signaling.

Computational and Modeling Approaches in the Rational Design of Ornithine-Derived Biologically Active Molecules

Computational chemistry and molecular modeling play an increasingly important role in designing novel molecules with specific biological activities, including those based on ornithine.

Molecular Docking and Dynamics: These techniques allow researchers to simulate the interaction of ornithine-derived molecules with their target proteins. By understanding the binding modes and dynamics, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties.

De Novo Design: Computational algorithms can be used to design entirely new peptide or peptidomimetic structures incorporating ornithine, optimized for specific biological functions. This approach can explore chemical space more efficiently than traditional combinatorial methods, potentially leading to the discovery of novel therapeutic agents.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.